molecular formula C17H20N4OS B6458358 1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one CAS No. 2549039-41-8

1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one

Cat. No.: B6458358
CAS No.: 2549039-41-8
M. Wt: 328.4 g/mol
InChI Key: JZAXPQFXUDAXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a methylsulfanyl-substituted pyrimidine ring, and a piperazin-2-one core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Mechanism of Action

Target of Action

The primary target of 1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.

Mode of Action

This compound interacts with its target, tubulin, by binding to the colchicine binding site . This interaction disrupts the normal function of tubulin, leading to changes in cell structure and function.

Biochemical Pathways

The interaction of the compound with tubulin affects the microtubule dynamics , which are essential for various cellular processes. The disruption of these dynamics can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells .

Pharmacokinetics

Similar compounds with a pyrimidine ring structure have been shown to possess drug-like properties

Result of Action

The binding of the compound to tubulin leads to apoptosis of the cells . This can result in the inhibition of cell growth and proliferation, making it potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Properties

IUPAC Name

1-benzyl-4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-13-10-15(19-17(18-13)23-2)20-8-9-21(16(22)12-20)11-14-6-4-3-5-7-14/h3-7,10H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAXPQFXUDAXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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